

Molecular Characterization of Indirubin and its Derivatives

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Compound Focus: Indirubin-5-sulfonate

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Indirubin is a natural product found in indigo plants and a key component of traditional Chinese medicines like *Qingdai* (Indigo naturalis) and Dang Gui Long Hui Wan [1] [2]. Its core structure allows for various chemical modifications, creating derivatives with enhanced pharmacological properties [3] [4].

The table below summarizes key derivatives and their primary targets.

| Compound Name | Primary Molecular Targets | Reported Biological Activities |
|---|--|--|
| Indirubin (Parent compound) | CDKs, GSK-3 β , Ahr [3] [4] [2] | Anti-cancer, anti-inflammatory [2] |
| Indirubin-3'-monoxime | STAT3, β 5 subunit of 20S proteasome [5] | Overcomes bortezomib resistance in multiple myeloma [5] |
| 6'-Bromoindirubin acetoxime (BiA / PPRX-1701) | Multiple hallmarks of cancer (unspecified immunotherapeutic targets) [1] | Slows tumor growth & proliferation; improves survival in glioblastoma mouse models [1] |
| AGM130 | CDKs [4] | Inhibits imatinib-resistant chronic myeloid leukemia (CML) [4] |
| 7-Bromo-5'-carboxyindirubin-3'-oxime | GSK-3, CDKs, Aurora kinases [3] | Theoretical characterization suggests high biological activity [3] |

Computational studies show that substitutions on the indirubin core create extra interaction sites, allowing derivatives to form additional hydrogen bonds with active sites of targets like **Glycogen Synthase Kinase-3 (GSK-3 β)**, **Cyclin-Dependent Kinases (CDKs)**, and the **aryl hydrocarbon receptor (Ahr)**, thereby enhancing their binding affinity and potency [3] [6].

Key Mechanisms of Action and Therapeutic Applications

Indirubin derivatives exert their effects through multi-target mechanisms, which is a promising strategy for complex diseases.

Oncology Applications

- **Glioblastoma:** A nanoparticle formulation of **6'-bromoindirubin acetoxime (PPRX-1701)** improved survival in mouse models by targeting multiple disease hallmarks simultaneously. It slowed tumor cell growth and proliferation and impacted the immune system in a way that could enhance clinical immunotherapy [1]. In one model, it significantly increased median survival to **42 days** compared to **30 days** for the control group [7].
- **Haematological Cancers:** **Indirubin-3'-monoxime** can overcome drug resistance in multiple myeloma by inhibiting the STAT3 pathway and directly binding to the **$\beta 5$ subunit of the 20S proteasome**, similar to bortezomib [5]. Other derivatives like **AGM130** show promise in countering imatinib resistance in Chronic Myelogenous Leukemia (CML) by modulating cytokine and JAK-STAT signaling pathways [4].

Anti-Inflammatory and Other Applications

- **Sepsis:** Recent research identifies **Indirubin** as a major bioactive metabolite of *Isatidis Folium*. It significantly improved survival and alleviated tissue injury in mouse sepsis models by mechanistically inhibiting the **EGFR/SRC/PI3K** and **NF- κ B/MAPK** signaling pathways in macrophages, thereby suppressing excessive inflammation [8] [9].
- **Neurological Disorders:** The inhibition of **GSK-3 β** is a validated therapeutic strategy for diseases like Alzheimer's and mood disorders. Rigorous computational screening has identified specific indirubin derivatives with binding affinity and specificity for GSK-3 β that rival or surpass known reference inhibitors [6].

Experimental Protocols for Key Studies

For researchers looking to validate or build upon these findings, here are the core methodologies from pivotal studies.

In Vivo Anti-Glioblastoma Efficacy (PPRX-1701)

- **Model:** Female mice with implanted glioblastoma tumors [7].
- **Dosing Regimen:** PPRX-1701 was administered intravenously three times per week for two weeks [1].
- **Key Endpoints:** Tumor growth was monitored, and **overall survival** was the primary efficacy metric. Median survival was calculated and compared between treated and placebo groups [1] [7].

In Vitro & In Vivo Anti-Sepsis Mechanism

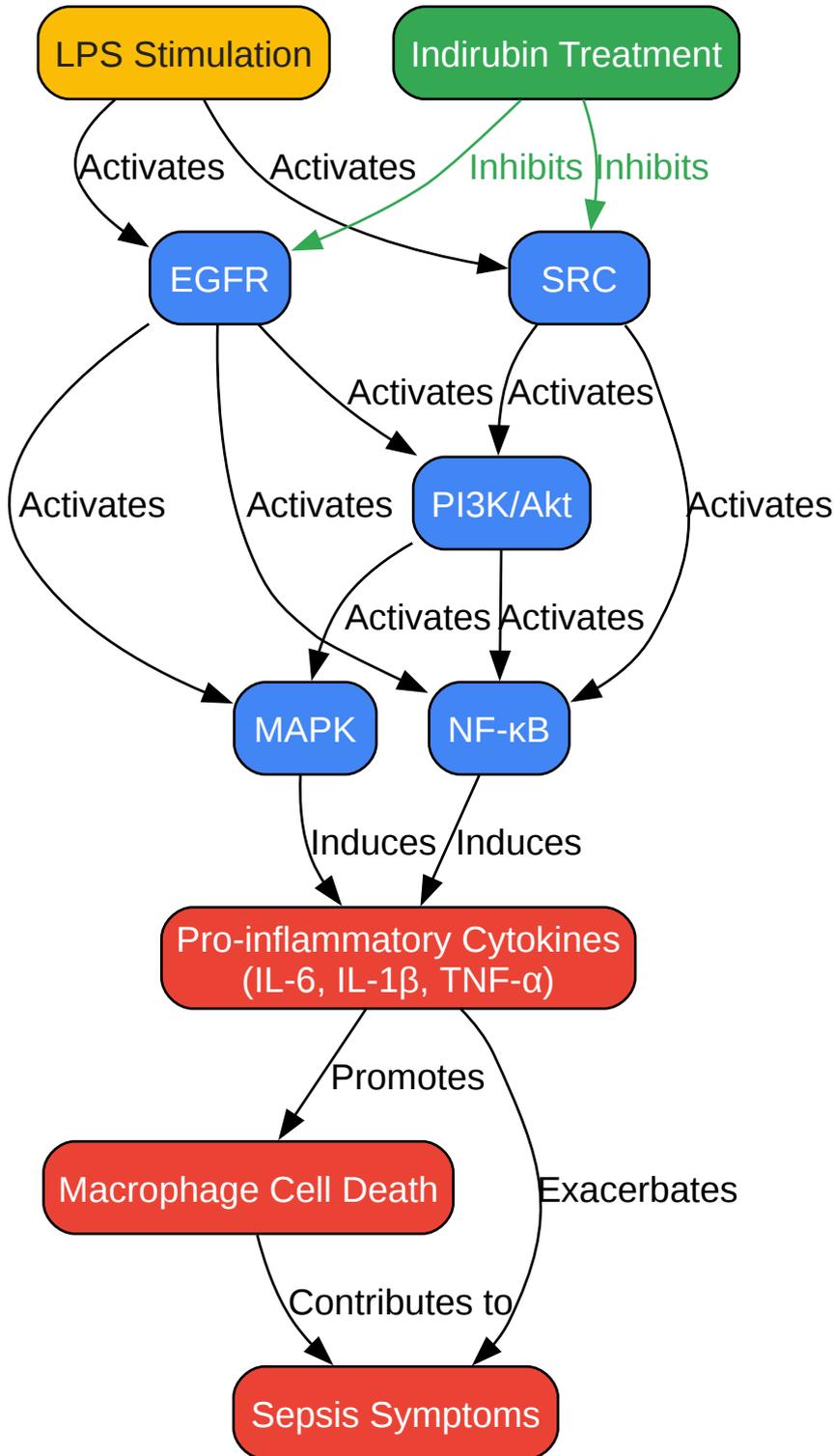
- **In Vitro Model:** RAW264.7 murine macrophages were stimulated with LPS (1 µg/mL) to induce inflammation. Cells were treated with Indirubin at concentrations of 25 µM and 50 µM [8] [9].
- **In Vivo Model:** Cecal ligation and puncture (CLP) was performed on mice to induce polymicrobial sepsis [8].
- **Key Assays:**
 - **Cell Viability:** CCK-8 assay [9].
 - **Apoptosis:** Annexin V-FITC/PI staining analyzed by flow cytometry [9].
 - **Cytokine Measurement:** Serum levels of IL-6, IL-1β, and TNF-α were quantified using ELISA [8] [9].
 - **Pathway Analysis:** Protein expression and phosphorylation in the EGFR/SRC/PI3K and NF-κB/MAPK pathways were analyzed by Western blotting [8] [9].

Computational Workflow for GSK-3β Inhibitor Screening

- **Library Preparation:** 1000 indirubin derivatives were curated from PubChem using a Tanimoto similarity threshold of ≥ 0.85 [6].
- **Virtual Screening:** A multi-step docking workflow using Schrödinger Maestro (HTVS → SP → XP) was employed to identify top hits based on XP docking scores [6].
- **Binding Affinity Validation:** The binding free energy (ΔG) of top-ranked compounds was calculated using MM-GBSA.

- **Stability Assessment:** The binding dynamics and stability of the top ligand-protein complexes were validated through **100 ns Molecular Dynamics (MD) Simulations** [6].

The following diagram illustrates the signaling pathways through which Indirubin exerts its anti-sepsis effects, as identified in recent research [8] [9].



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Indirubin's anti-sepsis mechanism involves suppression of the EGFR/SRC/PI3K and NF- κ B/MAPK pathways in macrophages.

Current Research Status and Future Directions

Most research on indirubin derivatives remains in the **preclinical stage**, involving *in vitro* studies and animal models. The transition to clinical trials is a critical next step [1]. A major focus in the field is overcoming the poor solubility and bioavailability of native indirubin through novel formulations, such as the **nanoparticle PPRX-1701**, which improves delivery to tumor sites [1] [7]. The future of this drug class lies in the rational, computationally-guided design of derivatives optimized for specific targets like GSK-3 β , which can enhance both potency and selectivity while reducing off-target effects [6].

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